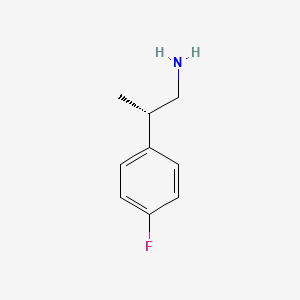
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine
概要
説明
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine is a compound that features a pyridine ring and an oxolane ring connected by an ethanamine chain
準備方法
The synthesis of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Chain: This can be achieved through a reductive amination reaction where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Cyclization to Form the Oxolane Ring: The oxolane ring can be formed through an intramolecular cyclization reaction, often involving the use of a strong acid or base as a catalyst.
Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring to the ethanamine chain, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
科学的研究の応用
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.
類似化合物との比較
Similar compounds to 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine include:
2-(oxolan-3-yl)-1-(pyridin-2-yl)ethan-1-amine: This compound has a similar structure but with the pyridine ring attached at a different position.
2-(oxolan-3-yl)-1-(pyridin-4-yl)ethan-1-amine: Another similar compound with the pyridine ring attached at a different position.
2-(oxolan-2-yl)-1-(pyridin-3-yl)ethan-1-amine: This compound has the oxolane ring attached at a different position.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-(oxolan-3-yl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C11H16N2O/c12-11(6-9-3-5-14-8-9)10-2-1-4-13-7-10/h1-2,4,7,9,11H,3,5-6,8,12H2 |
InChIキー |
MQOKQNRIDBJWKR-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CC(C2=CN=CC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfonyl)oxy]benzyl methanesulfonate](/img/structure/B8359069.png)




![Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-](/img/structure/B8359104.png)

![Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro-](/img/structure/B8359123.png)




